2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The benzothiazole and pyrazole rings are known to interact with biological targets, making this compound a candidate for drug development .
Medicine
Medicinally, this compound and its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways makes them potential therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features contribute to the stability and functionality of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can bind to metal ions, while the pyrazole ring can interact with enzyme active sites. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- **this compound
Uniqueness
This compound is unique due to the combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C16H17ClN4O4S |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
[2-[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H17ClN4O4S/c1-16(2)4-9-13(10(22)5-16)26-15(18-9)19-11(23)7-25-14(24)12-8(17)6-21(3)20-12/h6H,4-5,7H2,1-3H3,(H,18,19,23) |
InChI Key |
YLNRGXKTRHJZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC(=O)C3=NN(C=C3Cl)C)C |
Origin of Product |
United States |
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